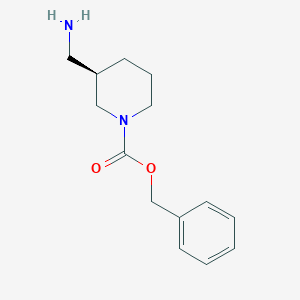

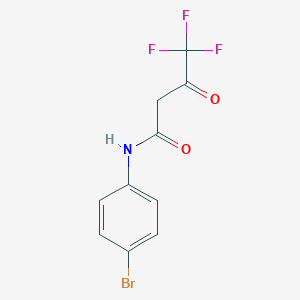

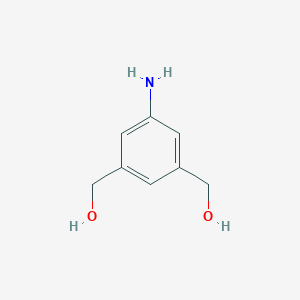

(R)-苯甲基 3-(氨基甲基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to “(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate” involves multiple steps including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis. An improved method for synthesizing 1-benzenemethyl piperidine-4-carboxylic acid, a similar compound, has been developed, simplifying operation steps and increasing yield by 10% or more compared to previous methods (L. Chun, 2000).

Molecular Structure Analysis

Spectroscopic techniques (FT-IR, FT-Raman, UV-Vis, and NMR) have been employed to characterize 1-Benzyl-4-(N-Boc-amino)piperidine, revealing its optimized geometrical parameters, vibrational assignments, and molecular reactivity sites. This extensive analysis provided insights into the compound’s molecular structure and its electronic properties (S. Janani et al., 2020).

Chemical Reactions and Properties

Efficient and practical asymmetric synthesis methods have been developed for related piperidine derivatives, demonstrating key steps like diastereoselective reduction and efficient isomerization. These methods are applicable for large-scale operations, producing enantiomerically pure compounds with high yield (H. Jona et al., 2009).

Physical Properties Analysis

The crystal structure of compounds related to “(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate” has been determined, highlighting the molecular and crystalline arrangement. For instance, the crystal structure and synthesis of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine have been elucidated, providing details on the compound's solid-state characteristics (P. Sudhakar et al., 2005).

科学研究应用

1. 合成中间体和药物

- 在天然产物和药物合成中的应用: 包括 (R)-苯甲基 3-(氨基甲基)哌啶-1-羧酸酯在内的 4-哌啶酮框架已被广泛用作合成中间体,特别是在天然产物和具有药理学意义的化合物的合成中。此类应用包括制备依米丁类抗癫痫药和除草剂 (Ibenmoussa 等人,1998 年)。

2. 微生物还原和立体化学

- 微生物还原以获得高非对映选择性和对映选择性: 研究表明,相关化合物的微生物还原产生了具有高非对映选择性和对映选择性的产物。例如,假丝酵母菌产生了乙基顺式-(3R,4R)-1-苄基-3R-羟基-哌啶-4R-羧酸酯,非对映体过量为 97.4%,对映体过量为 99.8% (Guo 等人,2006 年)。

3. 不对称合成

- 蛋白激酶抑制剂的不对称合成: 合成 CP-690550(一种有效的蛋白激酶抑制剂)的关键中间体是通过不对称方法制备的,该方法从盐酸乙基 1-苄基-3-氧代哌啶-4-羧酸酯开始。这表明在合成过程中由于条件温和且收率高,因此具有工业应用潜力 (Hao 等人,2011 年)。

4. 对映选择性苄基化

- 用于生物活性化合物的对映选择性合成: 甲基 4-氧代-3-哌啶羧酸酯的不对称苄基化导致了甲基 (R)-1,3-二苄基-4-氧代哌啶-3-羧酸酯等化合物的产生,这些化合物可用于制备含有手性 3-苄基哌啶骨架的生物活性化合物 (Wang 等人,2018 年)。

5. 质谱和分子研究

- 质谱分析: 涉及 (R)-苯甲基 3-(氨基甲基)哌啶-1-羧酸酯相关化合物的质谱分析的研究提供了对它们在特定条件(例如低能碰撞诱导解离)下的结构特性和行为的见解 (Qin,2002 年)。

6. 化学中的混合配体概念

- 混合配体配合物的开发: 已经对涉及类似于 (R)-苯甲基 3-(氨基甲基)哌啶-1-羧酸酯的化合物的混合配体三羰基配合物的制备进行了研究。这项研究对标记含有单齿或双齿供体位点的生物活性分子的意义重大 (Mundwiler 等人,2004 年)。

安全和危害

未来方向

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

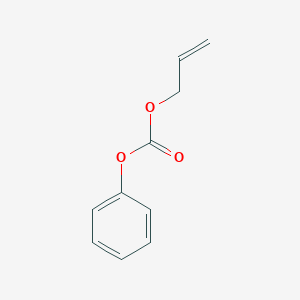

benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJQGYSIGOWOF-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)

![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)